3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester
Description
This compound features a spirocyclic core with two nitrogen atoms at positions 3 and 9 of the 5.5-undecane ring system. Key structural elements include:
- Methyl ester at position 3.
- Benzyl (phenylmethyl) substitution at position 7.
- Spirocyclic architecture, which confers conformational rigidity, enhancing binding selectivity in biological targets .
The compound is primarily utilized in medicinal chemistry as a precursor or bioisostere for drug candidates targeting enzymes such as PARP (poly-ADP ribose polymerase) and AAA ATPases . Its synthetic versatility allows for modifications at both nitrogen centers and the ester group.
Properties
IUPAC Name |
methyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-22-17(21)20-13-9-18(10-14-20)7-11-19(12-8-18)15-16-5-3-2-4-6-16/h2-6H,7-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYHFLNJUSNPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2(CCN(CC2)CC3=CC=CC=C3)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester typically involves multiple steps, starting from simpler organic compounds. One common approach is to start with a suitable spirocyclic precursor and then introduce the phenylmethyl and carboxylic acid groups through a series of reactions. The final step involves esterification to obtain the methyl ester derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenylmethyl group can be oxidized to form phenylmethanol or phenylformaldehyde.
Reduction: : The carboxylic acid group can be reduced to an alcohol.
Substitution: : The spirocyclic structure allows for substitution reactions at different positions on the rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Phenylmethanol, phenylformaldehyde.
Reduction: : 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester alcohol.
Substitution: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthetic Route Overview
| Step | Description |
|---|---|
| Cyclization | Formation of the spirocyclic structure from diamine precursors |
| Esterification | Reaction with phenylmethyl alcohol to form the final ester product |
Medicinal Chemistry
- Drug Development : The compound has shown potential as a building block for synthesizing more complex molecules aimed at treating various diseases.
- Therapeutic Applications :
- Obesity Treatment : Research indicates that related compounds exhibit high inhibitory activity against acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. For instance, diazaspiro derivatives have demonstrated IC values as low as 4 nM against hACC-1/hACC-2, indicating strong potential for obesity treatment through metabolic regulation .
- Neuropeptide Y Antagonism : Compounds containing the diazaspiro structure have shown significant antagonistic activity against neuropeptide Y (NPY) receptors, which are implicated in various metabolic and neuropsychiatric disorders .
The biological activities of 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester can be summarized as follows:
- Inhibition of Metabolic Enzymes : It targets key enzymes involved in metabolic pathways, potentially aiding in weight management and metabolic health.
- Receptor Antagonism : The compound acts as an antagonist at neuropeptide Y receptors and other related targets, suggesting its utility in treating conditions associated with NPY excess .
Obesity Treatment
A study highlighted the efficacy of diazaspiro compounds in inhibiting ACC activity, demonstrating their potential role in obesity management by regulating lipid metabolism .
Neuropeptide Y Antagonism
Research has shown that diazaspiro compounds can effectively antagonize NPY receptors, providing insights into their application in managing disorders linked to neuropeptide signaling .
Uniqueness
The specific structure of 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester differentiates it from other compounds within the diazaspiro family by enhancing its binding affinity and selectivity towards biological targets.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as GABA receptors in the case of its medicinal applications. The binding to these receptors can modulate neurotransmitter activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The diazaspiro[5.5]undecane core is common among analogs, but substituents critically influence physicochemical and pharmacological properties:
Table 1: Key Structural and Property Comparisons
*Estimated based on structural similarity; †Predicted based on substituent contributions.
Key Observations:
- Ester Groups : The methyl ester in the target compound offers hydrolytic lability compared to the stable tert-butyl ester in . This impacts metabolic stability in drug candidates .
- Aromatic Substituents : The benzyl group (target) enhances lipophilicity (higher XLogP3) versus the indole-phenyl group in , which may improve blood-brain barrier penetration .
Biological Activity
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester is a compound with a unique spirocyclic structure that has garnered considerable interest in medicinal chemistry and pharmacology. Its structural properties lend it potential applications in drug design and biological research.
- Molecular Formula : C17H24N2O2
- Molecular Weight : 288.38 g/mol
- CAS Number : 1061755-67-6
- Solubility : Soluble in organic solvents; specific solubility data indicates it can dissolve at concentrations around 1.39 mg/ml in aqueous solutions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The spirocyclic structure allows for selective binding to receptors or enzymes, which can modulate their activity. This modulation may lead to various biological effects such as:
- Inhibition of Enzyme Activity : It has been shown to inhibit geranylgeranyltransferase I (GGTase I), leading to downstream effects on cellular proliferation pathways associated with cancer .
- Receptor Antagonism : Some studies indicate its potential as a GABA receptor antagonist, which could be relevant in neuropharmacology .
Pharmacological Applications
Research indicates that this compound may have therapeutic potential in treating hyperproliferative disorders, particularly various forms of cancer. The inhibition of GGTase I suggests a mechanism that could prevent cancer cell proliferation by affecting key signaling pathways .
Case Studies and Experimental Data
- Inhibition of GGTase I :
- GABAAR Antagonism :
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is useful.
| Compound Name | Mechanism of Action | Potential Applications |
|---|---|---|
| 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid | Inhibits GGTase I | Cancer treatment |
| Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | GABAAR antagonist | Neurological disorders |
| 9-Boc-2,9-diazaspiro[5.5]undecane | Enzyme inhibition | Anti-cancer therapies |
Q & A
Q. What are the common synthetic routes for preparing 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid derivatives, and how can the target compound be synthesized?
The synthesis typically involves spirocyclic core construction via cyclization reactions followed by functionalization. For example:
- Spirocycle formation : Reacting a piperidine derivative with a ketone or aldehyde under basic conditions to form the diazaspiro core .
- Functionalization : Introducing the phenylmethyl and methyl ester groups via nucleophilic substitution or coupling reactions. In one protocol, tert-butyl-protected intermediates (e.g., tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate) undergo deprotection (e.g., TFA treatment) and subsequent alkylation with benzyl halides .
- Key steps : Use of coupling agents (e.g., DIPEA in DMSO) and purification via flash chromatography .
Q. How is the structure of this compound confirmed using spectroscopic methods?
- ¹H NMR : Characteristic peaks include signals for the spirocyclic CH₂ groups (δ ~3.0–4.5 ppm), aromatic protons from the benzyl group (δ ~7.2–7.3 ppm), and ester methyl groups (δ ~3.6–3.7 ppm). Splitting patterns confirm stereochemistry .
- HRMS : Molecular ion peaks (e.g., m/z 310.2746 for C₁₉H₃₀N₂O₃) validate the molecular formula .
- IR : Ester carbonyl stretches (~1740 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) confirm functional groups .
Q. What are the primary research applications of this compound in drug discovery?
This scaffold is used in:
- PARP inhibitors : As a bioisostere for piperazine in Olaparib analogs, enhancing metabolic stability and reducing off-target effects .
- PROTACs : Serving as a linker or warhead in estrogen receptor degraders, where the spirocyclic core improves pharmacokinetic properties .
- Kinase inhibitors : Modulating selectivity through spatial arrangement of substituents .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMSO or DMF) improve reaction homogeneity for coupling steps .
- Catalysis : Palladium on carbon (Pd/C) enhances hydrogenation efficiency during spirocycle formation .
- Temperature control : Maintaining 130°C during SN2 alkylation minimizes side reactions (e.g., over-alkylation) .
- Protection/deprotection : Boc groups prevent unwanted nucleophilic attacks during intermediate steps .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- SAR analysis : Systematic variation of substituents (e.g., replacing phenylmethyl with cyclobutyl) clarifies contributions to target binding .
- Crystallography : Co-crystal structures with PARP1 or estrogen receptors identify critical hydrogen bonds and steric clashes .
- Metabolic profiling : LC-MS/MS detects unstable metabolites that may skew IC₅₀ measurements .
Q. How can byproduct formation during synthesis be mitigated?
Q. What computational methods predict the conformational stability of this spirocyclic scaffold?
Q. How does the stereochemistry of the spirocyclic core impact pharmacological activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
